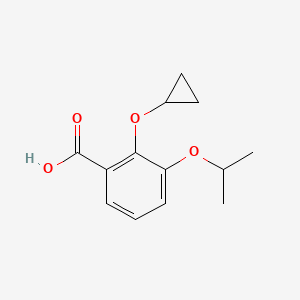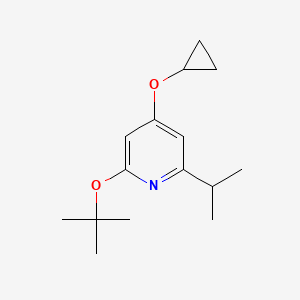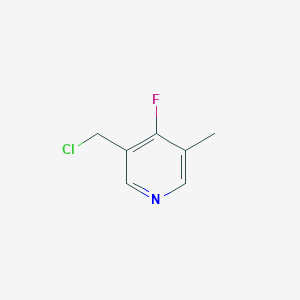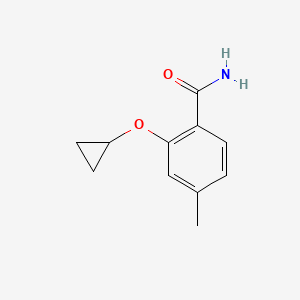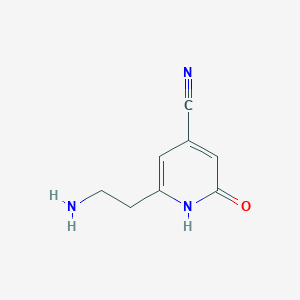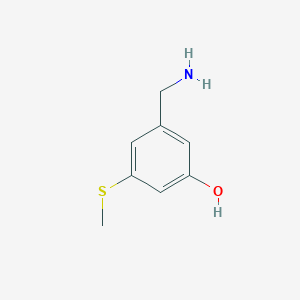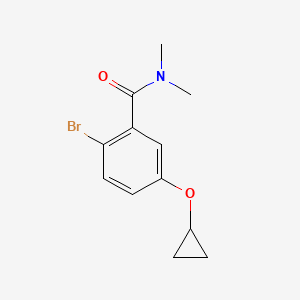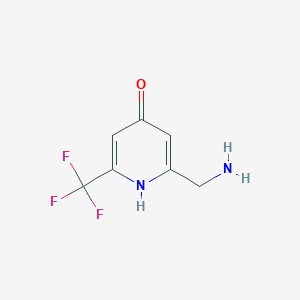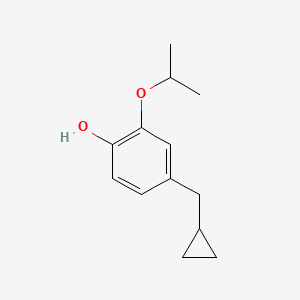![molecular formula C14H18ClFN2O B14841264 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and diazaspirodecane core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves several steps, typically starting with the preparation of the spirocyclic core. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction, which allows for the formation of the spirocyclic structure with high selectivity and yield . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. This inhibition is achieved through binding to the active site of the kinase, leading to a decrease in its activity and subsequent downstream effects .
Comparison with Similar Compounds
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core but may have different substituents, leading to variations in their biological activities and applications.
2-Benzyl-4-(3-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride: This compound has a benzyl group in addition to the fluorophenyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on RIPK1, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H18ClFN2O |
|---|---|
Molecular Weight |
284.75 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-11-3-1-4-12(9-11)17-8-6-14(13(17)18)5-2-7-16-10-14;/h1,3-4,9,16H,2,5-8,10H2;1H |
InChI Key |
ORGXUNYFYWXMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC(=CC=C3)F)CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


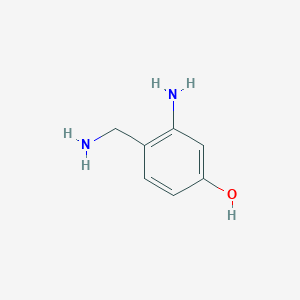
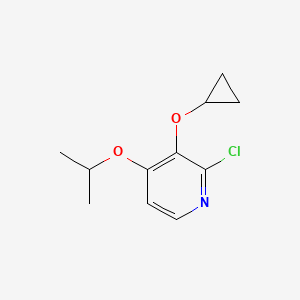

![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
